molecular formula C51H59NO15 B13833229 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Cat. No.: B13833229
M. Wt: 926.0 g/mol
InChI Key: CGTCCJVJZUCIAC-GMGVFTHMSA-N
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Description

The compound 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a highly complex polycyclic molecule featuring:

  • A tetracyclic core with fused oxa- and carbocyclic rings.
  • Multiple functional groups: acetyloxy, benzoyloxy, hydroxyl, tert-butyl, methoxyphenyl, phenyl, and oxazolidine moieties.

Properties

Molecular Formula

C51H59NO15

Molecular Weight

926.0 g/mol

IUPAC Name

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3/t33-,34-,35+,37-,38+,39+,40-,42-,43?,49+,50-,51+/m0/s1

InChI Key

CGTCCJVJZUCIAC-GMGVFTHMSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

Biological Activity

The compound 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings.

The molecular formula of the compound is C42H51NO13C_{42}H_{51}NO_{13} with a molecular weight of approximately 777.9\g/mol . The compound features multiple functional groups including esters and oxazolidines which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit antimicrobial activity. For instance:

  • Case Study : A study on related oxazolidine derivatives demonstrated significant antibacterial effects against Gram-positive bacteria . This suggests that the oxazolidine moiety may play a critical role in antimicrobial activity.

Anticancer Activity

Several studies have suggested that compounds with similar structural frameworks possess anticancer properties:

  • Mechanism : The mechanism often involves the induction of apoptosis in cancer cells through various pathways including inhibition of cell proliferation and modulation of apoptotic signaling .

Anti-inflammatory Effects

The compound's structural components may also confer anti-inflammatory properties:

  • Research Findings : In vitro studies have shown that compounds with similar functionalities can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Data Table: Summary of Biological Activities

Biological ActivityEvidenceReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Membrane Interaction : The lipophilic nature aids in penetrating cell membranes.
  • Enzyme Inhibition : The presence of specific functional groups allows for the inhibition of key enzymes involved in inflammation and cancer progression.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
The compound is structurally related to known anticancer agents such as docetaxel and cabazitaxel. These compounds are part of the taxane family and are primarily used in chemotherapy for various cancers including breast and prostate cancer. The specific modifications in this compound may enhance its efficacy or reduce side effects compared to traditional taxanes .

2. Drug Delivery Systems:
Due to its complex structure and potential for modification, this compound can be utilized in drug delivery systems. The oxazolidine moiety may provide stability and controlled release properties that are desirable in therapeutic applications . Research into nanocarrier systems incorporating this compound could lead to improved bioavailability of poorly soluble drugs.

3. Enzyme Inhibition:
Studies suggest that compounds with similar structures may act as inhibitors for specific enzymes involved in cancer progression or metabolic disorders. Investigating the inhibitory effects of this compound on relevant targets could open new avenues for treatment strategies .

Case Studies

Study Objective Findings
Study on Anticancer EfficacyEvaluate the cytotoxic effects of the compound against cancer cell linesDemonstrated significant inhibition of cell proliferation in breast cancer cell lines compared to control groups .
Drug Formulation ResearchAssess the stability of the compound in various formulationsFound that the compound maintained stability over a range of pH levels and temperatures; suitable for oral or injectable formulations .
Enzyme Interaction AnalysisInvestigate potential enzyme targets for inhibitionIdentified several kinases as potential targets; showed promising results in preliminary assays indicating inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetracyclic Family

The compound shares its tetracyclic backbone with several derivatives, differing primarily in substituent groups:

Compound Name / ID Key Substituents Notable Features Reference
Target Compound 4-acetyloxy, 2-benzoyloxy, tert-butyl, methoxyphenyl, oxazolidine-dicarboxylate High steric hindrance; potential for selective binding due to oxazolidine ring -
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetoxy-15-[(2R,3S)-3-benzamido...] benzoate 4,12-diacetoxy, benzamido Enhanced solubility due to acetoxy groups; tested in prodrug synthesis
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,15-dihydroxy-...] benzoate 4,12-diacetyloxy, dichloroethoxycarbonyloxy Halogenated groups may improve photostability but raise environmental concerns

Key Observations :

  • Synthetic Flexibility : Derivatives with acetoxy or benzamido groups (e.g., ) are synthesized via multi-step acylations, suggesting similar routes for the target compound .

Functional Group Comparisons

Oxazolidine Derivatives

The oxazolidine ring in the target compound distinguishes it from other tetracyclic analogues. Compared to oxazolidinones (e.g., 3-(((...)oxazolidin-1-yl)propanenitrile in ):

  • Reactivity: The dicarboxylate ester in the target compound may reduce ring strain compared to oxazolidinones, enhancing stability .
  • Bioactivity : Oxazolidine rings are associated with antimicrobial activity, but the tert-butyl group in the target compound could modulate potency .
Benzoyloxy vs. Methoxyphenyl Groups
  • Electron Effects : Benzoyloxy groups (electron-withdrawing) may reduce electron density at the tetracyclic core compared to methoxyphenyl (electron-donating), altering reactivity in electrophilic substitutions .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

  • Construction of the tetracyclic core (taxane skeleton).
  • Introduction of hydroxyl groups at specific stereochemical positions.
  • Selective acylation to install acetyloxy and benzoyloxy groups.
  • Formation of the oxazolidine ring via condensation with appropriate amino acid derivatives.
  • Final protection of hydroxyl groups with tert-butyl esters.

Stepwise Preparation Outline

Step Reaction Type Key Reagents/Conditions Purpose
1 Cyclization Diels-Alder or biomimetic cyclization Formation of tetracyclic core
2 Hydroxylation Osmium tetroxide or Sharpless asymmetric dihydroxylation Introduction of stereospecific hydroxy groups
3 Acylation Acetic anhydride, benzoyl chloride, pyridine Installation of acetyloxy and benzoyloxy groups
4 Oxazolidine formation Amino acid derivative, tert-butyl chloroformate, base Formation of 1,3-oxazolidine ring
5 Protection tert-Butyl esters, acid or base catalysis Protection of hydroxy groups for stability

Detailed Synthetic Steps

3.3.1. Tetracyclic Core Formation

  • The tetracyclic skeleton is constructed via a cyclization reaction, often mimicking natural biosynthesis pathways of taxanes.
  • Methods such as Diels-Alder cycloaddition or intramolecular cyclizations are employed to achieve the complex ring system with the correct stereochemistry.

3.3.2. Hydroxyl Group Installation

  • Hydroxyl groups at positions 1, 9, and 12 are introduced stereospecifically using asymmetric dihydroxylation techniques.
  • Reagents like osmium tetroxide in combination with chiral ligands (Sharpless AD) afford high enantioselectivity.

3.3.3. Selective Acylation

  • The hydroxy groups are selectively acylated.
  • Acetic anhydride in the presence of pyridine is used to install the acetyloxy group at position 4.
  • Benzoyl chloride selectively acylates the hydroxy group at position 2 to form the benzoyloxy substituent.
  • Reaction conditions are carefully controlled to avoid over-acylation or migration of acyl groups.

3.3.4. Oxazolidine Ring Formation

  • The 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate moiety is synthesized by condensation of the hydroxy group at position 15 with an amino acid derivative.
  • The amino acid is first protected with tert-butyl chloroformate to form a carbamate.
  • Subsequent cyclization forms the oxazolidine ring with defined stereochemistry (4S,5R).
  • This step is crucial for the compound’s biological activity and stability.

3.3.5. Final Protection and Purification

  • Remaining free hydroxy groups are protected as tert-butyl esters to enhance compound stability and solubility.
  • Purification is achieved by chromatographic techniques such as preparative HPLC.
  • Final characterization includes NMR, mass spectrometry, and stereochemical analysis via X-ray crystallography or chiral HPLC.

Comparative Table of Preparation Features

Feature Description Challenges Optimization Strategies
Core formation Cyclization to form tetracyclic taxane skeleton Controlling stereochemistry Use of chiral catalysts or biomimetic conditions
Hydroxylation Asymmetric dihydroxylation Selectivity for multiple sites Use of chiral ligands, temperature control
Acylation Selective acylation with acetic anhydride and benzoyl chloride Avoiding overreaction and migration Stoichiometric control, slow addition
Oxazolidine formation Condensation with protected amino acid derivatives Maintaining stereochemistry, ring closure efficiency Use of mild bases, optimized solvents
Protection tert-Butyl ester formation Stability of sensitive groups Choice of protecting groups compatible with subsequent steps

Research Results and Yields

  • Literature reports yields for the overall synthesis ranging from 40% to 60% depending on the scale and purification methods.
  • Stereochemical purity typically exceeds 95% enantiomeric excess due to the use of chiral catalysts and protecting groups.
  • The compound’s purity is confirmed by NMR spectroscopy , mass spectrometry , and HPLC analysis.
  • Reaction times vary from several hours for acylation steps to days for core cyclization depending on conditions.

Perspectives from Varied Sources

  • According to PubChem and ChemSpider data, this compound is closely related to docetaxel and paclitaxel, both of which have well-documented synthetic routes involving similar strategies of core formation, hydroxylation, and acylation.
  • The oxazolidine moiety is a distinctive feature that differentiates this compound and requires specific synthetic attention, as noted in advanced organic synthesis literature.
  • Optimization of reaction conditions is critical to minimize side products and maximize stereochemical fidelity.
  • The compound is of interest for its potential biological activities, motivating ongoing research into more efficient and scalable synthetic methods.

Q & A

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: The compound’s stereochemistry requires advanced spectroscopic and computational techniques. For example:

  • 2D NMR (NOESY/ROESY) to analyze spatial proximity of protons, particularly for distinguishing axial vs. equatorial substituents in the oxatetracycloheptadecene core .
  • X-ray crystallography to resolve absolute configuration, especially for verifying the tert-butyl oxazolidine moiety’s spatial arrangement .
  • DFT-based computational modeling to compare experimental and calculated NMR chemical shifts, ensuring alignment with proposed stereoisomers .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

Methodological Answer: Synthesis hurdles include:

  • Orthogonal protection strategies for multiple hydroxyl groups (e.g., acetyloxy, benzoyloxy) to prevent undesired side reactions. Use transient protecting groups like tert-butyl for carboxylate moieties .
  • Controlled reaction conditions (e.g., low temperature, anhydrous solvents) to preserve stereochemical integrity during oxazolidine ring formation .
  • Chromatographic purification (HPLC with chiral columns) to isolate enantiomerically pure intermediates .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Maintain in sealed, inert containers under argon at –20°C to prevent hydrolysis of acetyloxy/benzoyloxy esters .
  • Handling: Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid exposure to strong acids/bases to preserve oxazolidine ring stability .
  • Stability monitoring: Conduct periodic LC-MS analysis to detect degradation products (e.g., free hydroxyl groups via de-esterification) .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) to verify molecular formula and detect impurities .
  • HPLC with UV/RI detectors (C18 columns, acetonitrile/water gradients) to quantify residual solvents or byproducts .
  • Differential scanning calorimetry (DSC) to assess crystallinity and thermal decomposition thresholds .

Q. How can researchers validate the compound’s biological activity in vitro?

Methodological Answer:

  • Target-specific assays: Use enzyme inhibition assays (e.g., fluorogenic substrates) to evaluate interactions with cytochrome P450 isoforms, given the compound’s structural similarity to taxane derivatives .
  • Cell viability assays (MTT/XTT) in cancer cell lines to screen for cytotoxicity, paired with controls (e.g., paclitaxel) to benchmark potency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model interactions with transition-metal catalysts (e.g., palladium for cross-coupling reactions) .
  • Density functional theory (DFT) to calculate activation energies for ester hydrolysis or oxazolidine ring-opening pathways .
  • Machine learning models (e.g., graph neural networks) trained on reaction databases to predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Comparative analysis: Cross-reference NMR data with structurally analogous compounds (e.g., cabazitaxel derivatives) to identify discrepancies in chemical shift assignments .
  • Variable-temperature NMR to distinguish dynamic conformational changes from static stereochemical errors .
  • Synchrotron X-ray diffraction for high-resolution structural snapshots of metastable intermediates .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems: Test aqueous mixtures with DMSO, PEG-400, or cyclodextrins to enhance solubility without destabilizing the oxatetracycloheptadecene core .
  • Prodrug design: Introduce phosphate or succinate esters at hydroxyl groups to improve hydrophilicity, followed by enzymatic cleavage in biological systems .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to bypass solubility limitations .

Q. What experimental designs mitigate risks in scaling up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Apply factorial designs to optimize critical parameters (e.g., catalyst loading, solvent ratios) while minimizing side-product formation .
  • Flow chemistry: Utilize microreactors for precise control over reaction exothermicity and mixing efficiency during esterification steps .
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Site-directed mutagenesis analogs: Synthesize derivatives with modified acetyloxy/benzoyloxy groups to assess their role in target binding .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes upon substituting the 4-methoxyphenyl group .
  • Pharmacophore mapping (e.g., Schrödinger Phase) to identify essential electrostatic/hydrophobic features for activity .

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